4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane
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Overview
Description
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane is a chemical compound that belongs to the class of oxadiazocanes This compound is characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to the oxadiazocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate oxadiazocane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4,6-Bis(4-methylbenzene-1-sulfonyl)-1,4,6-oxadiazocane can be compared with other similar compounds, such as:
4,6-Bis(4-chlorobenzene-1-sulfonyl)-1,4,6-oxadiazocane: Similar structure but with chlorobenzene groups instead of methylbenzene.
4,6-Bis(4-nitrobenzene-1-sulfonyl)-1,4,6-oxadiazocane: Contains nitrobenzene groups, which may impart different chemical and biological properties.
Properties
CAS No. |
90789-19-8 |
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Molecular Formula |
C19H24N2O5S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4,6-bis-(4-methylphenyl)sulfonyl-1,4,6-oxadiazocane |
InChI |
InChI=1S/C19H24N2O5S2/c1-16-3-7-18(8-4-16)27(22,23)20-11-13-26-14-12-21(15-20)28(24,25)19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3 |
InChI Key |
SHMYFWCLBUUPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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